Guanabenz hydrochloride

Alpha-2 Adrenergic Receptor Receptor Subtype Selectivity Pharmacology

Guanabenz hydrochloride is a uniquely polypharmacological α2-adrenergic agonist that cannot be substituted by other α2 agonists. It is the only probe combining GADD34/PP1c inhibition to sustain eIF2α phosphorylation for integrated stress response research, potent I2 receptor binding (Ki = 97 nM) for metabolic studies in brown adipose tissue, and irreversible nNOS inhibition (Ki = 1 μM) for neuroprotection models. Its selectivity across α2A, α2B, and α2C subtypes enables precise receptor subtyping. Procure this non-substitutable tool compound for neuroscience, proteostasis, and metabolic disease research.

Molecular Formula C8H9Cl3N4
Molecular Weight 267.5 g/mol
CAS No. 23113-43-1
Cat. No. B1662673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanabenz hydrochloride
CAS23113-43-1
Synonyms2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride
Molecular FormulaC8H9Cl3N4
Molecular Weight267.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl
InChIInChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+;
InChIKeyUNWWUUPHJRAOMZ-GAYQJXMFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Guanabenz Hydrochloride (CAS 23113-43-1): A Centrally Acting Alpha-2 Adrenergic Agonist for Hypertension and Specialized Research Applications


Guanabenz hydrochloride (CAS 23113-43-1) is a small-molecule, centrally acting alpha-2 adrenergic receptor agonist, primarily recognized for its antihypertensive effects [1]. It acts by stimulating central alpha-2 adrenoceptors to reduce sympathetic outflow, thereby lowering blood pressure [1]. Beyond its cardiovascular applications, guanabenz has garnered significant research interest due to its unique polypharmacology, which includes modulation of the integrated stress response through GADD34/eIF2α phosphatase inhibition and interactions with imidazoline I2 receptors [2][3]. These pleiotropic effects distinguish it from many other alpha-2 agonists and position it as a valuable tool in neuroscience, metabolic disease, and cellular stress research [2][3].

Why Guanabenz Hydrochloride Cannot Be Simply Substituted with Other Alpha-2 Agonists in Research and Development


While clonidine, guanfacine, and other alpha-2 adrenergic agonists share a common primary target, their distinct pharmacological fingerprints preclude simple substitution in research and therapeutic contexts. These compounds differ substantially in their receptor subtype selectivity profiles, intrinsic efficacies, and, critically, in their 'off-target' or polypharmacological activities that are central to many emerging research applications [1][2]. For instance, the ability of guanabenz to modulate the GADD34/eIF2α axis is not a class-wide property, and its unique geometric isomerism imparts functional effects not observed with other agents [2][3]. Therefore, selecting a specific alpha-2 agonist like guanabenz hydrochloride for a project demands a quantitative, evidence-based justification rooted in its unique molecular and functional attributes, as detailed below [3].

Quantitative Evidence for Guanabenz Hydrochloride: Head-to-Head Differentiation from Clonidine and Guanfacine


Differentiation by Alpha-2 Adrenoceptor Subtype Selectivity: Guanabenz Exhibits a Broader Agonist Profile than Clonidine or Guanfacine

Guanabenz distinguishes itself from other alpha-2 agonists through its broader selectivity profile across the alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. While many agents in this class are primarily selective for the alpha-2A subtype, guanabenz acts as an agonist at all three, albeit with different potencies [1].

Alpha-2 Adrenergic Receptor Receptor Subtype Selectivity Pharmacology

A Unique Molecular Feature: E/Z Isomerism and Differential Functional Effects

Guanabenz is unique among alpha-2 agonists in that it differentiates into E- and Z-isomers. This structural property confers distinct pharmacological effects. Critically, the Z-isomer lacks the hypotensive properties of the E-isomer, yet both isomers provide relief from cellular stresses related to inflammation or degenerative diseases [1].

Structural Isomerism Hypotension Neuroprotection

Competitive Binding at Imidazoline I2 Receptors: A Distinct Molecular Interaction

In addition to its activity at alpha-2 adrenoceptors, guanabenz hydrochloride is a ligand for imidazoline I2-binding sites. It competes for these sites in brown adipose tissue with a Ki of 97 nM [1]. This interaction is distinct from its alpha-2 activity and is not a universal feature of the alpha-2 agonist class.

Imidazoline Receptor I2 Binding Site Brown Adipose Tissue

Irreversible Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Guanabenz acts as a metabolism-based, irreversible inactivator of neuronal nitric oxide synthase (nNOS) [1]. In vitro, guanabenz at a concentration of 30 μM causes a time-dependent loss of nNOS activity, with a reported Ki of 1 μM . This property is not shared by other alpha-2 agonists like clonidine or guanfacine.

Nitric Oxide Synthase nNOS Neuropharmacology

In Vivo Sedation: Quantified Head Droop in an Equine Model

In a head-to-head study in horses, guanabenz produced a quantifiable and clinically useful sedative effect. At a dose of 0.2 mg/kg, guanabenz reduced head height to 18-40% of baseline values, representing a >50% reduction, which was considered a full clinically useful sedative effect [1]. The study directly compared this effect to clonidine and other alpha-2 agonists, establishing guanabenz's in vivo efficacy in this specific model.

Veterinary Sedation Alpha-2 Agonist In Vivo Pharmacology

High-Impact Research Applications for Guanabenz Hydrochloride Based on Its Differentiated Profile


Investigating Alpha-2B/2C Mediated Physiological Responses

Guanabenz's ability to act as an agonist at alpha-2B and alpha-2C adrenoceptor subtypes, in addition to alpha-2A, makes it the preferred tool for studies aiming to delineate the specific roles of these less-characterized receptor subtypes. Unlike the primarily alpha-2A selective clonidine or guanfacine, guanabenz enables research into physiological processes mediated by alpha-2B and alpha-2C receptors, such as specific aspects of vascular tone regulation and central nervous system function.

Modulation of the Integrated Stress Response (ISR) and Proteostasis

A premier application for guanabenz is in research on the integrated stress response (ISR) and diseases of proteostasis. Its unique, class-defying ability to inhibit the GADD34/PP1c complex, thereby sustaining eIF2α phosphorylation and attenuating protein translation, positions it as a key pharmacological probe. This mechanism is directly relevant to research on neurodegenerative diseases, cancer, and metabolic disorders where ER stress and proteostasis are implicated. No other alpha-2 agonist offers this precise molecular intervention.

Studies on Imidazoline I2 Receptor Function in Metabolism

For researchers studying the imidazoline I2 receptor, particularly its role in metabolic tissues like brown adipose tissue (BAT), guanabenz serves as a valuable ligand with a defined affinity (Ki = 97 nM). This interaction is relevant for investigating BAT thermogenesis, energy expenditure, and glucose homeostasis. While clonidine also binds I-receptors, guanabenz's distinct profile and potency at the I2 site provide an alternative pharmacological tool for dissecting I2-mediated metabolic effects from alpha-2 adrenergic actions.

Mechanistic Studies of nNOS-Dependent Neurodegeneration and Neuroprotection

Guanabenz is uniquely suited as a tool compound for investigating the role of neuronal nitric oxide synthase (nNOS) in various disease models. Its potent, irreversible inhibition of nNOS (Ki = 1 μM) allows researchers to probe the consequences of sustained nNOS suppression in contexts such as excitotoxicity, ischemic brain injury, and chronic pain. This specific activity is not a class effect of alpha-2 agonists, making guanabenz an essential and non-substitutable reagent for these studies.

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